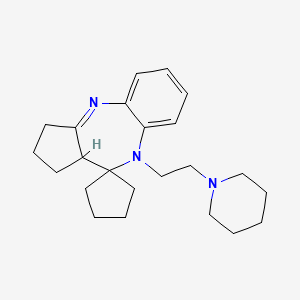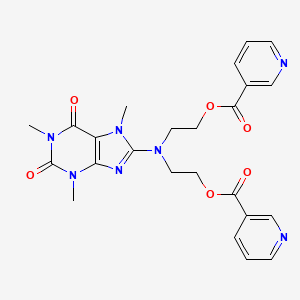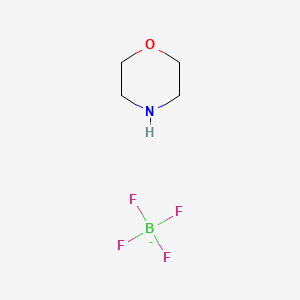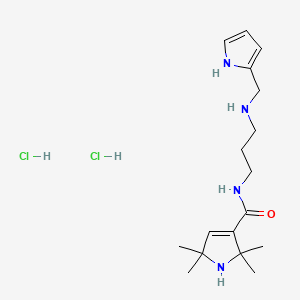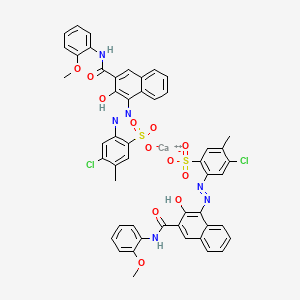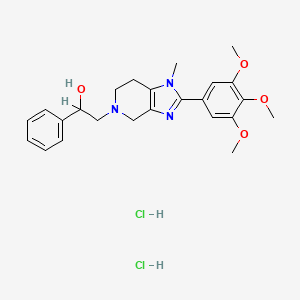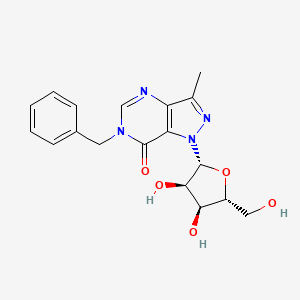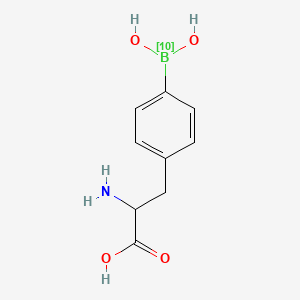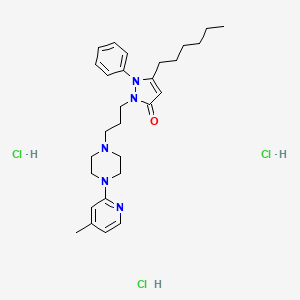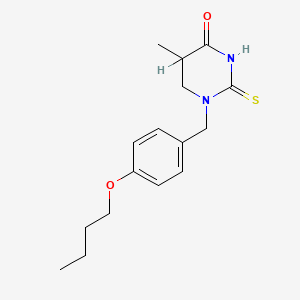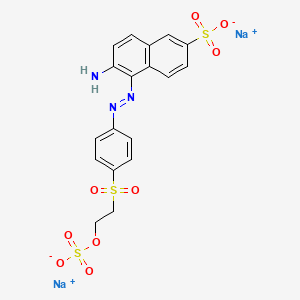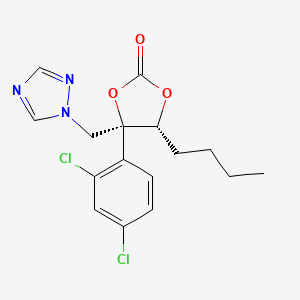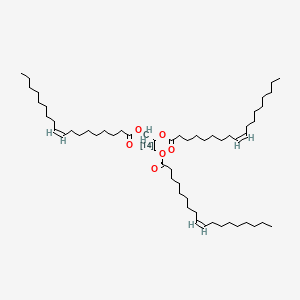
(1-14C)Triolein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-14C)Triolein, also known as glycerol tri[1-14C]oleate, is a radiolabeled compound where the carbon-1 position of the oleic acid moiety is labeled with carbon-14. This compound is a type of triglyceride, which is a glycerol molecule esterified with three fatty acid molecules. Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling with carbon-14 allows for the tracking and study of metabolic processes involving fats.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-14C)Triolein involves the esterification of glycerol with oleic acid, where the oleic acid is labeled with carbon-14 at the carbon-1 position. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-14 label. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .
化学反応の分析
Types of Reactions
(1-14C)Triolein undergoes various chemical reactions, including:
Oxidation: The oxidation of triolein involves the breakdown of the triglyceride into smaller molecules, such as carbon dioxide and water.
Hydrolysis: Hydrolysis of triolein results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Major Products Formed
科学的研究の応用
(1-14C)Triolein is widely used in scientific research due to its radiolabeling, which allows for the tracking of metabolic processes. Some key applications include:
Fat Absorption Studies: The compound is used in breath tests to study the absorption of fats in the small intestine.
Lipid Metabolism Research: It helps in understanding the distribution and breakdown of fats in the body.
Medical Diagnostics: This compound is used in diagnostic tests to assess fat malabsorption and related disorders.
Biokinetics and Radiation Dosimetry: It is used to study the biokinetics and radiation dosimetry in patients undergoing specific diagnostic tests.
作用機序
The mechanism of action of (1-14C)Triolein involves its incorporation into metabolic pathways where it undergoes hydrolysis by lipases to release free fatty acids and glycerol. The radiolabeled carbon-14 allows for the tracking of these metabolites through various pathways, including oxidation to carbon dioxide, which can be measured in breath tests . This tracking helps in understanding the absorption, distribution, and metabolism of fats in the body .
類似化合物との比較
Similar Compounds
Triolein (Glyceryl Trioleate): The non-radiolabeled form of (1-14C)Triolein, used in similar metabolic studies but without the ability to track the compound through radiolabeling.
Tripalmitin: Another triglyceride, but derived from glycerol and palmitic acid, used in studies of fat metabolism and absorption.
Uniqueness
The uniqueness of this compound lies in its radiolabeling, which allows for precise tracking and measurement of metabolic processes involving fats. This capability makes it an invaluable tool in research and diagnostic applications, providing insights that non-radiolabeled compounds cannot offer .
特性
CAS番号 |
19393-08-9 |
|---|---|
分子式 |
C57H104O6 |
分子量 |
887.4 g/mol |
IUPAC名 |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](114C)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+2 |
InChIキー |
PHYFQTYBJUILEZ-ZNBQCXRNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([14CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


